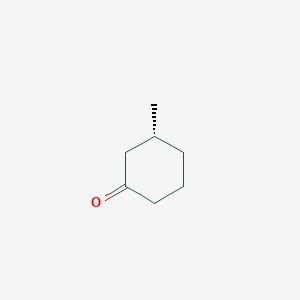
2,2,5,5-tetramethyl-1,3,2-dioxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-tetramethyl-1,3,2-dioxasilinane is a cyclic organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring with two oxygen atoms and four methyl groups. This compound is known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane can be synthesized through several methods. One common approach involves the reaction of neopentyl glycol with dichlorodimethylsilane in the presence of a base, such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-oxygen bonds, leading to simpler silicon-containing compounds.
Substitution: New silicon-containing compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-tetramethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a model compound in studies of silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxan
- 2,2-Dimethylpropane-1,3-diol cyclic dimethylsilyl ether
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxacyclohexane
Uniqueness
2,2,5,5-tetramethyl-1,3,2-dioxasilinane stands out due to its unique six-membered ring structure incorporating silicon and oxygen atoms. This structure imparts exceptional stability and reactivity, making it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds .
Eigenschaften
CAS-Nummer |
14760-11-3 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
Kanonische SMILES |
CC1(CO[Si](OC1)(C)C)C |
Key on ui other cas no. |
14760-11-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)






![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)



![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
